molecular formula C18H21NO5 B5125727 1-(1,3-benzodioxol-5-yl)-N-(2,4,5-trimethoxybenzyl)methanamine

1-(1,3-benzodioxol-5-yl)-N-(2,4,5-trimethoxybenzyl)methanamine

Cat. No.: B5125727
M. Wt: 331.4 g/mol
InChI Key: MIOHSDYFTPOXGZ-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-yl)-N-(2,4,5-trimethoxybenzyl)methanamine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a benzodioxole ring and a trimethoxybenzyl group attached to a methanamine backbone. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-20-15-8-17(22-3)16(21-2)7-13(15)10-19-9-12-4-5-14-18(6-12)24-11-23-14/h4-8,19H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOHSDYFTPOXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNCC2=CC3=C(C=C2)OCO3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202049
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-yl)-N-(2,4,5-trimethoxybenzyl)methanamine can be achieved through several synthetic routes. One common method involves the following steps:

  • Formation of the Benzodioxole Intermediate

      Starting Material: 1,3-benzodioxole

      Reagents: Bromine, acetic acid

      Conditions: Room temperature

      Reaction: Bromination of 1,3-benzodioxole to form 5-bromo-1,3-benzodioxole

  • Formation of the Trimethoxybenzyl Intermediate

      Starting Material: 2,4,5-trimethoxybenzaldehyde

      Reagents: Sodium borohydride, methanol

      Reaction: Reduction of 2,4,5-trimethoxybenzaldehyde to 2,4,5-trimethoxybenzyl alcohol

  • Coupling Reaction

      Starting Materials: 5-bromo-1,3-benzodioxole, 2,4,5-trimethoxybenzyl alcohol

      Reagents: Sodium hydride, dimethylformamide

      Conditions: Elevated temperature

      Reaction: Coupling of 5-bromo-1,3-benzodioxole with 2,4,5-trimethoxybenzyl alcohol to form the desired product

Industrial Production Methods

Industrial production of 1-(1,3-benzodioxol-5-yl)-N-(2,4,5-trimethoxybenzyl)methanamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalytic Methods: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification methods such as chromatography and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzodioxol-5-yl)-N-(2,4,5-trimethoxybenzyl)methanamine undergoes various types of chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Acidic or basic medium

      Products: Corresponding carboxylic acids or ketones

  • Reduction

      Reagents: Lithium aluminum hydride, sodium borohydride

      Conditions: Anhydrous solvents

      Products: Corresponding alcohols or amines

  • Substitution

      Reagents: Halogens, nucleophiles

      Conditions: Varies depending on the reagent

      Products: Substituted derivatives

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

    Solvents: Dimethylformamide, methanol, dichloromethane

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Substituted benzodioxole derivatives

Scientific Research Applications

1-(1,3-benzodioxol-5-yl)-N-(2,4,5-trimethoxybenzyl)methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-N-(2,4,5-trimethoxybenzyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors in the body, such as serotonin or dopamine receptors, to modulate their activity.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, leading to changes in metabolic pathways.

    Signal Transduction: Affecting signal transduction pathways, resulting in altered cellular responses.

Comparison with Similar Compounds

1-(1,3-benzodioxol-5-yl)-N-(2,4,5-trimethoxybenzyl)methanamine can be compared with other similar compounds, such as:

    1-(1,3-benzodioxol-5-yl)-2-(2,4,5-trimethoxyphenyl)ethanamine: Similar structure but with an ethanamine backbone.

    1-(1,3-benzodioxol-5-yl)-N-(2,4,5-trimethoxyphenyl)methanamine: Similar structure but with a phenyl group instead of a benzyl group.

    1-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxybenzyl)methanamine: Similar structure but with a dimethoxybenzyl group.

Uniqueness

The uniqueness of 1-(1,3-benzodioxol-5-yl)-N-(2,4,5-trimethoxybenzyl)methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research.

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